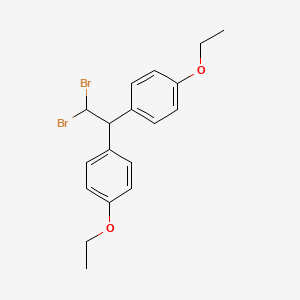
Benzene, 1,1'-(2,2-dibromoethylidene)bis(4-ethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) is a chemical compound characterized by its unique structure, which includes two benzene rings connected by a 2,2-dibromoethylidene bridge, with each benzene ring further substituted by an ethoxy group
Preparation Methods
The synthesis of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) typically involves the reaction of 4-ethoxybenzene with 2,2-dibromoethane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the formation of the dibromoethylidene bridge. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and advanced purification techniques to ensure the consistent quality of the compound.
Chemical Reactions Analysis
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the ethoxy groups on the benzene rings can be replaced by other substituents. Common reagents for these reactions include halogens and nitrating agents.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids. Typical oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The dibromoethylidene bridge can be reduced to form a single bond, resulting in the formation of a bis(4-ethoxyphenyl)ethane derivative. Reducing agents such as lithium aluminum hydride are commonly used.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups and the dibromoethylidene bridge play crucial roles in binding to these targets, influencing their activity. The compound’s ability to undergo various chemical transformations also contributes to its biological and industrial applications.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) include:
Benzene, 1,1’-(2,2-dichloroethylidene)bis(4-ethyl-): This compound has a similar structure but with chlorine atoms instead of bromine. It exhibits different reactivity and applications due to the presence of chlorine.
Benzene, 1,1’-(1,2-dibromo-1,2-ethanediyl)bis-: This compound has a similar dibromo bridge but lacks the ethoxy groups, leading to different chemical properties and uses.
Benzene, 1,1’-(1,4-dimethoxy-2,5-cyclohexadiene-1,4-diyl)bis-: This compound features a cyclohexadiene ring and methoxy groups, resulting in distinct reactivity and applications.
The uniqueness of Benzene, 1,1’-(2,2-dibromoethylidene)bis(4-ethoxy-) lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which confer unique chemical and biological properties.
Properties
CAS No. |
7388-30-9 |
|---|---|
Molecular Formula |
C18H20Br2O2 |
Molecular Weight |
428.2 g/mol |
IUPAC Name |
1-[2,2-dibromo-1-(4-ethoxyphenyl)ethyl]-4-ethoxybenzene |
InChI |
InChI=1S/C18H20Br2O2/c1-3-21-15-9-5-13(6-10-15)17(18(19)20)14-7-11-16(12-8-14)22-4-2/h5-12,17-18H,3-4H2,1-2H3 |
InChI Key |
IFSJHPZRUVDPCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


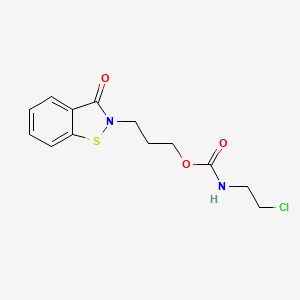
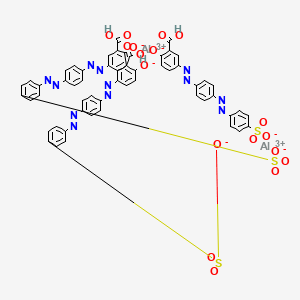
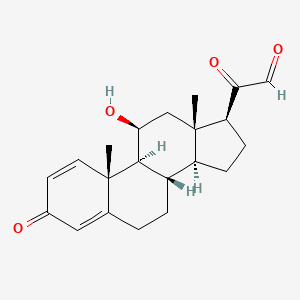

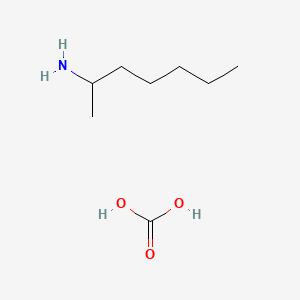
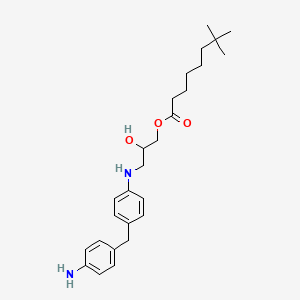

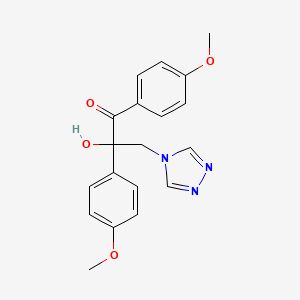
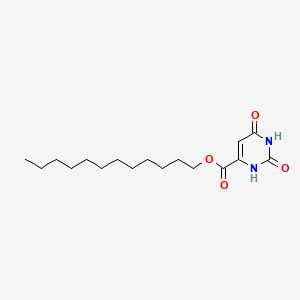
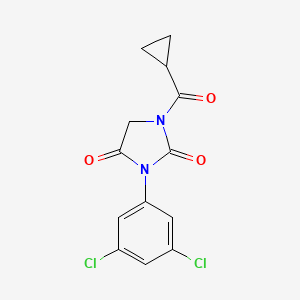
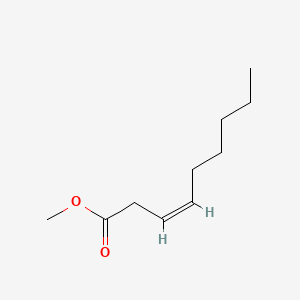
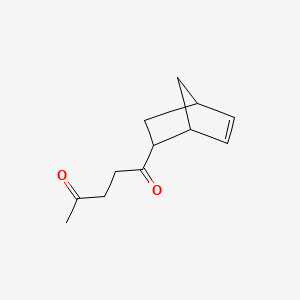

![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
